4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Description
This compound is a macrocyclic structure featuring a 24-membered ring system with alternating oxygen and nitrogen atoms (tetraoxa-tetrazacyclotetracosane). Key structural elements include:
- Hexamethyl groups at positions 4,6,10,16,18,22.
- Tetrakis(2-methylpropyl) substituents (isobutyl groups) at positions 3,9,15,21.
- Bis[(4-morpholin-4-ylphenyl)methyl] groups at positions 12 and 23.
Its structural complexity suggests applications in host-guest chemistry, catalysis, or pharmaceuticals, particularly due to the morpholine phenyl groups, which may enhance solubility and bioavailability .
Properties
IUPAC Name |
4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMTKVVAMWKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H90N6O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1119.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone (referred to as "the compound" hereafter) is a complex organic molecule with significant potential in various biological applications. Its intricate structure suggests that it may exhibit diverse biological activities due to the presence of multiple functional groups.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 1119.388 Da. It features a unique arrangement of tetraoxacyclotetracosane and tetrazacyclo components along with multiple morpholine substituents. This structural complexity is expected to influence its interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C60H90N6O14 |
| Molecular Weight | 1119.388 Da |
| Structure Type | Non-polymer |
Synthesis
The synthesis of this compound likely involves multi-step organic reactions that require optimization for yield and purity. The complexity of its structure necessitates careful consideration of reaction conditions and the choice of reagents.
Antimicrobial Activity
Preliminary studies suggest that compounds with structural similarities to the compound exhibit notable antimicrobial properties. For instance, certain morpholine derivatives have been reported to possess significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy .
Enzyme Inhibition
Research indicates that related compounds can act as inhibitors for various enzymes. For example, some morpholine-based structures demonstrate selective inhibition against butyrylcholinesterase (BChE) and moderate inhibition against acetylcholinesterase (AChE), which are crucial targets in neurodegenerative diseases .
Case Studies
-
Study on Morpholine Derivatives :
- Objective : To evaluate the antimicrobial activity of morpholine-based compounds.
- Findings : Compounds were screened against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated moderate to significant activity depending on the lipophilicity of the derivatives used.
- Cholinesterase Inhibition :
Interaction Studies
Understanding how the compound interacts at a molecular level with biological systems is essential for elucidating its potential therapeutic applications. Interaction studies could focus on:
- Binding affinities with target proteins.
- Mechanisms of action in inhibiting specific enzymes.
- Effects on cellular pathways relevant to disease states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several macrocycles and microbial-derived metabolites. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Flexibility vs. Rigidity: The target compound’s eight ketone groups confer rigidity, contrasting with PF-1022A’s lactone ring, which allows conformational flexibility. This difference may influence binding to biological targets, such as ion channels or enzymes .
Biosynthetic Pathways: The target compound’s methyl and isobutyl groups suggest a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) origin, akin to lankacidin C and syringolin A . Unlike pyoverdine (an NRPS-derived siderophore), the target compound lacks iron-chelating groups, indicating divergent biological roles .
Bioactivity Predictions: Antimicrobial Potential: The isobutyl and methyl groups resemble PF-1022A’s substituents, which disrupt nematode neurotransmission. Similar mechanisms may apply, but the morpholine groups could broaden target specificity .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer : Synthesis optimization should focus on reflux conditions, catalyst selection, and purification techniques. For macrocyclic compounds with morpholine substituents, palladium-based catalysts (e.g., palladium acetate) under inert atmospheres can enhance coupling efficiency . Purification via column chromatography using silica gel or reverse-phase HPLC is recommended to isolate the compound from byproducts, as demonstrated in analogous porphyrin syntheses . Adjusting reaction time and temperature (e.g., 60–80°C for 24–48 hours) may also improve yield.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and macrocyclic integrity. For morpholine and methylpropyl groups, compare chemical shifts with analogous compounds .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and detect fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as shown in studies of tetraazacyclododecane derivatives .
- UV-Vis Spectroscopy : Monitor absorbance peaks (e.g., 400–450 nm for porphyrin-like macrocycles) to assess electronic transitions .
Q. How can researchers address solubility challenges during experimental workflows?
- Methodological Answer : The compound’s low water solubility (as inferred from its purple powder form ) necessitates polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). For aqueous compatibility, consider micellar encapsulation using surfactants (e.g., SDS) or derivatization with hydrophilic groups (e.g., sulfonation) . Solubility parameters (Hansen solubility theory) can guide solvent selection .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental X-ray data to validate bond lengths and angles .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the macrocycle under varying temperatures to explain discrepancies in NMR spectra .
- AI-Driven Spectral Analysis : Train machine learning models on datasets of similar compounds to predict and assign unresolved peaks in complex spectra .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for morpholine-containing compounds) .
- Circular Dichroism (CD) : Track conformational changes in the macrocycle under stress conditions .
Q. How can researchers investigate the compound’s supramolecular interactions (e.g., host-guest binding)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with guest molecules (e.g., metal ions or aromatic hydrocarbons) .
- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics on functionalized sensor chips .
- Cryo-Electron Microscopy (Cryo-EM) : Visualize self-assembled nanostructures at near-atomic resolution .
Methodological Notes
- Safety Protocols : Always use NIOSH-approved respirators (N100/P3) and EN 374-certified gloves during synthesis to mitigate exposure risks .
- Data Validation : Cross-reference experimental results with theoretical models (DFT/MD) to address structural ambiguities .
- Contradiction Management : For conflicting solubility or stability data, replicate experiments under controlled humidity and oxygen levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
